molecular formula C9H8O4 B12604318 Methyl 4-(furan-2-yl)-4-oxobut-2-enoate CAS No. 908240-40-4

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate

Cat. No.: B12604318
CAS No.: 908240-40-4
M. Wt: 180.16 g/mol
InChI Key: LUQNGLDRJGMLJO-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of furan-2-carboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A primary furan derivative used in the production of resins and as a solvent.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.

    2,5-Furandicarboxylic Acid: Used in the synthesis of biodegradable polymers.

Uniqueness

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable compound in research and industry.

Properties

CAS No.

908240-40-4

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-4-oxobut-2-enoate

InChI

InChI=1S/C9H8O4/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3

InChI Key

LUQNGLDRJGMLJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=CO1

Origin of Product

United States

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